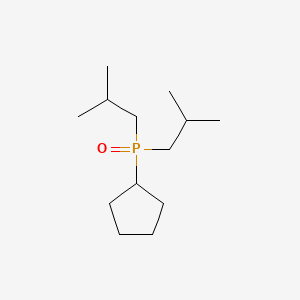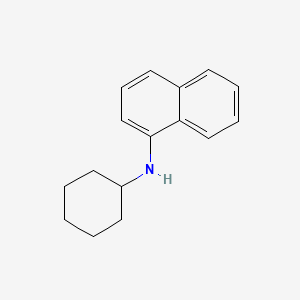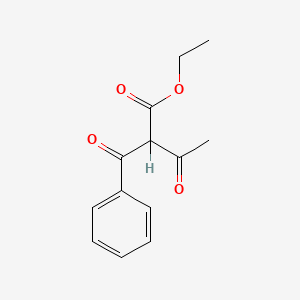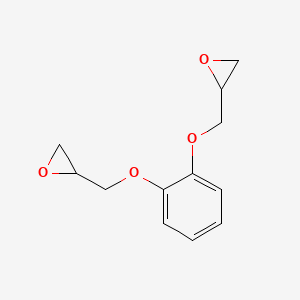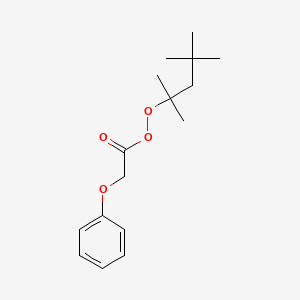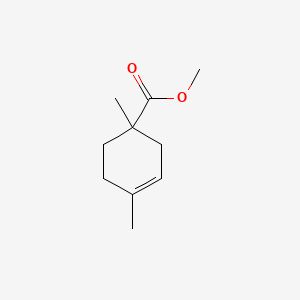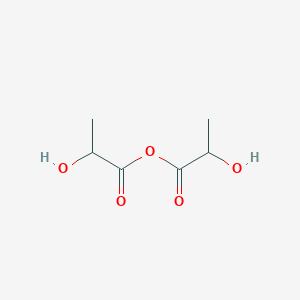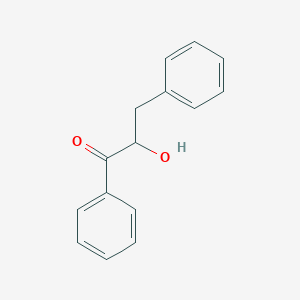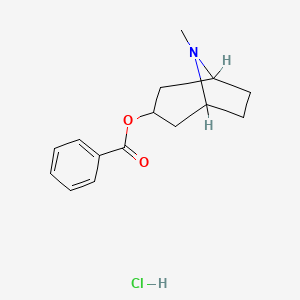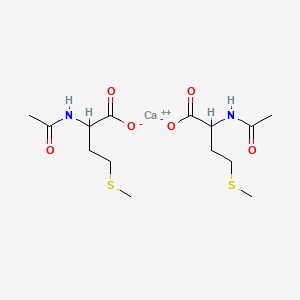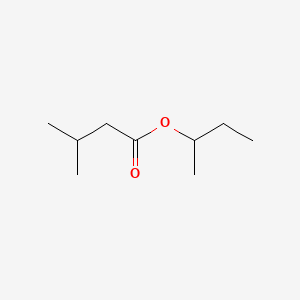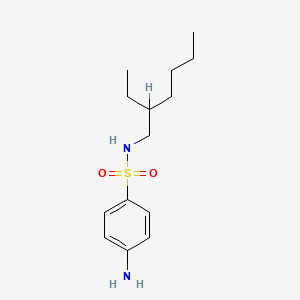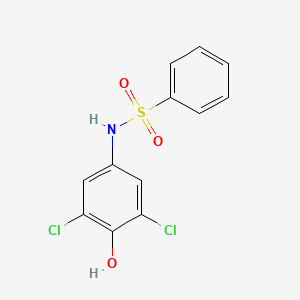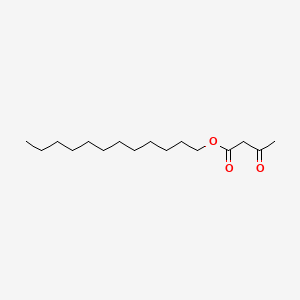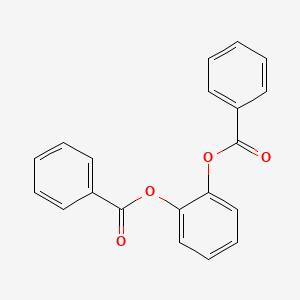
o-Phenylene dibenzoate
Vue d'ensemble
Description
O-Phenylene dibenzoate, also known as 1,3-Phenylenedibenzoate or m-phenylene dibenzoate, is a chemical compound with the molecular formula C20H14O4 . It is also referred to by other names such as Resorcinol dibenzoate, 1,3-Dibenzoyloxybenzene, 1,3-Benzenediol, dibenzoate, 1,3-Bis(benzoyloxy)benzene, 3-(Benzoyloxy)phenyl benzoate, and Dibenzoyl resorcinol .
Synthesis Analysis
The synthesis of compounds related to o-Phenylene dibenzoate has been reported in various studies. For instance, a complex of o-phenylenediamine (o-PDA) and benzoin (BN) was synthesized using a solid-state reaction by mixing their melt together followed by chilling . Another study reported the synthesis of a charge transfer complex (CTC) between electron donor o-phenylenediamine (OPD) and electron acceptor 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) .Molecular Structure Analysis
The molecular structure of o-Phenylene dibenzoate can be represented as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 318.3228 .Chemical Reactions Analysis
In terms of chemical reactions, o-Phenylene dibenzoate has been used in the synthesis of various complexes. For example, it has been used in the formation of a charge transfer complex (CTC) with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) . Another study reported the synthesis of a fluorescing complex with benzoin .Applications De Recherche Scientifique
1. Photocatalytic Applications
o-Phenylene dibenzoate derivatives have been explored in photocatalytic applications. For instance, polymers incorporating dibenzo[b,d]thiophene sulfone units, related to o-phenylene dibenzoate, have shown significant activity in hydrogen evolution under visible light. These polymers rival the photocatalytic activity of TiO2 and have an apparent quantum yield of 2.3% at 420 nm, significantly higher than platinized commercial pristine carbon nitride (Sprick et al., 2015).
2. Polymer Synthesis and Applications
The synthesis of macroheterocycles using o-phenylene diamine, which is closely related to o-phenylene dibenzoate, has been explored. These studies have led to the development of new syntheses for dibenzo tetraazaannulenes, which could have implications in material science and polymer chemistry (Yatluk & Suvorov, 1987).
3. Electronic and Optical Applications
Research has been conducted on the use of poly(phenylene)-based materials, which are structurally related to o-phenylene dibenzoate, for electronic and optical applications. For example, polybenzobisazoles have been investigated as electron transport materials in polymer light-emitting diodes, significantly enhancing performance and stability (A. and Jenekhe, 2002).
4. Supramolecular Chemistry
In the field of supramolecular chemistry, o-phenylene dibenzoate analogs have been used to construct systems like the host-guest interaction of tetraphenylethenes. These systems demonstrate reversible assembling-disassembling and tunable aggregation-induced emission properties (Bai et al., 2015).
Orientations Futures
The future directions for research on o-Phenylene dibenzoate and related compounds could involve exploring their potential applications in various fields. For instance, the synthesis of coordination polymers (CPs) derived from 3,3′- ( (5-carboxy-1,3-phenylene)bis (oxy))dibenzoate and variable N-donor ligands has been reported, which could open up new avenues for research .
Propriétés
IUPAC Name |
(2-benzoyloxyphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(15-9-3-1-4-10-15)23-17-13-7-8-14-18(17)24-20(22)16-11-5-2-6-12-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTPRIAGCBEGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214529 | |
| Record name | o-Phenylene dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Phenylene dibenzoate | |
CAS RN |
643-94-7 | |
| Record name | 1,2-Benzenediol, 1,2-dibenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Phenylene dibenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC405698 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Phenylene dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-phenylene dibenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-PHENYLENE DIBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4J46C7S7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

